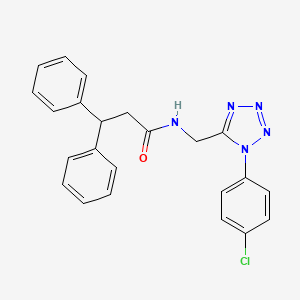

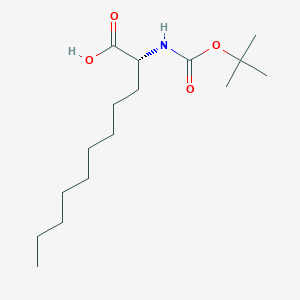

(2R)-2-(Boc-amino)undecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Boc (tert-butyloxycarbonyl) is a common protecting group for amino acids during peptide synthesis. By attaching Boc to the amino group of 2-aminoundecanoic acid, chemists can selectively deprotect and elongate peptide chains. This strategy facilitates the stepwise assembly of complex peptides on solid-phase supports .

- Derivatives of 2-aminoundecanoic acid, such as 6-(Boc-amino)hexanoic acid , have been investigated for their antibacterial properties. These compounds may inhibit bacterial enzymes or interfere with essential cellular processes .

- Researchers use Boc-protected amino acids to design inhibitors for specific enzymes. By incorporating Boc-protected 2-aminoundecanoic acid into peptide substrates, they can study enzyme kinetics and inhibition mechanisms .

- Boc-protected amino acids are employed in drug delivery systems. Conjugating Boc-protected 2-aminoundecanoic acid to drug molecules allows controlled release and targeted delivery to specific tissues or cells .

- Recent advances in chemo-selective syntheses involve Boc-protected amino esters. For example, Buchwald-Hartwig cross-coupling reactions using Boc-protected amino esters enable the creation of diverse molecules with specific functional groups .

- Boc-protected amino acids find applications in polymer chemistry. Incorporating Boc-protected 2-aminoundecanoic acid into polymer backbones can enhance material properties, such as solubility, biocompatibility, or mechanical strength .

Peptide Synthesis and Solid-Phase Peptide Chemistry

Antibacterial Agents

Enzyme Inhibition Studies

Drug Delivery Systems

Chemo-Selective Syntheses

Polymer Chemistry and Materials Science

Mecanismo De Acción

Target of Action

The compound belongs to the class of boc-protected amino acids, which are widely used to protect amines . The Boc group can be used to induce favorable solubility characteristics and its steric bulk can be employed to direct chemistry to desired sites .

Mode of Action

The mode of action of (2R)-2-(Boc-amino)undecanoic acid involves the insertion and removal of the Boc protecting group . This process is particularly atom inefficient, but it is often used to induce favorable solubility characteristics . The Boc group is generally one of the most sensitive to acids, so often selective deprotection in the presence of other acid-sensitive groups is possible .

Biochemical Pathways

The synthesis of n-protected amino esters is achieved via a chemo-selective buchwald hartwig cross-coupling reaction . This reaction creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .

Pharmacokinetics

The boc group is known to enhance the solubility of the compound, which could potentially influence its bioavailability .

Result of Action

The boc group’s ability to protect amines and direct chemistry to desired sites suggests that it could have significant effects at the molecular level .

Action Environment

The action of (2R)-2-(Boc-amino)undecanoic acid can be influenced by various environmental factors. For instance, the Boc group is sensitive to acids, suggesting that the compound’s action, efficacy, and stability could be affected by the pH of the environment . Additionally, the temperature could influence the insertion and removal of the Boc protecting group .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKIBOFAOXSLNI-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(Boc-amino)undecanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2799814.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2799816.png)

![1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2799818.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2799819.png)

![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2799821.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)